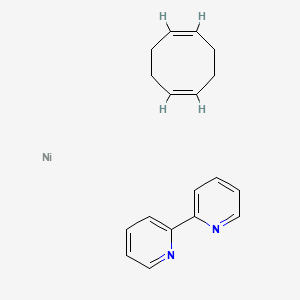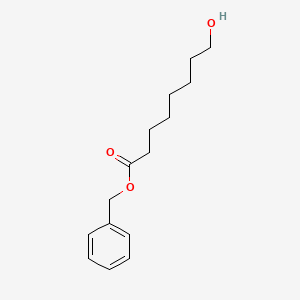
(2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is an organonickel compound with the molecular formula C₁₈H₁₆N₂Ni. It is a coordination complex featuring nickel bound to both 2,2’-bipyridyl and 1,5-cyclooctadiene ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel can be synthesized through the reduction of anhydrous nickel(II) acetylacetonate in the presence of 2,2’-bipyridyl and 1,5-cyclooctadiene. The reaction typically involves the use of triethylaluminum as a reducing agent: [ \text{Ni(acac)}_2 + 2 \text{cod} + 2 \text{AlEt}_3 \rightarrow \text{Ni(cod)}_2 + 2 \text{acacAlEt}_2 + \text{C}_2\text{H}_6 + \text{C}_2\text{H}_4 ] The resulting product is moderately soluble in several organic solvents .
化学反応の分析
Types of Reactions
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Substitution: The 1,5-cyclooctadiene ligands can be displaced by other ligands such as phosphines, phosphites, and isocyanides.
Catalytic Reactions: It acts as a catalyst in several organic reactions, including cross-coupling reactions and cycloadditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver salts.
Substitution: Ligands such as phosphines and isocyanides are used under inert atmosphere conditions.
Catalytic Reactions: The compound is used in the presence of various ligands and substrates depending on the specific reaction.
Major Products
Oxidation: Nickel(II) complexes.
Substitution: Complexes with new ligands replacing 1,5-cyclooctadiene.
Catalytic Reactions: Products vary based on the specific reaction, including cross-coupled products and cycloadducts.
科学的研究の応用
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is widely used in scientific research due to its versatility:
Medicine: Research is ongoing to explore its potential in drug synthesis and development.
Industry: It is used in the production of fine chemicals and materials.
作用機序
The mechanism of action of (2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel involves the coordination of nickel with the ligands, which facilitates various catalytic processes. The compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific reaction and substrates used .
類似化合物との比較
Similar Compounds
Bis(1,5-cyclooctadiene)nickel(0): Similar in structure but lacks the 2,2’-bipyridyl ligand.
Bis(triphenylphosphine)nickel(II) dichloride: Contains triphenylphosphine ligands instead of 2,2’-bipyridyl and 1,5-cyclooctadiene.
Nickel(II) acetylacetonate: A precursor used in the synthesis of (2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel.
Uniqueness
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is unique due to its combination of 2,2’-bipyridyl and 1,5-cyclooctadiene ligands, which provide distinct electronic and steric properties. This makes it a highly effective catalyst in various organic reactions, offering advantages over similar compounds in terms of reactivity and selectivity .
特性
分子式 |
C18H20N2Ni |
|---|---|
分子量 |
323.1 g/mol |
IUPAC名 |
(1Z,5Z)-cycloocta-1,5-diene;nickel;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C8H12.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-8-7-5-3-1;/h1-8H;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
InChIキー |
SQAAHJPKNXUCNA-GHDUESPLSA-N |
異性体SMILES |
C1/C=C\CC/C=C\C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni] |
正規SMILES |
C1CC=CCCC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)










